Product packaging for Isoquinolin-6-amine hydrochloride(Cat. No.:CAS No. 2193062-00-7)

Isoquinolin-6-amine hydrochloride

Cat. No.: B2612531
CAS No.: 2193062-00-7
M. Wt: 180.64
InChI Key: VNQHYBXROQAKRK-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocycles and Isoquinoline (B145761) Chemistry

Isoquinolin-6-amine hydrochloride belongs to the broad class of nitrogen-containing heterocyclic compounds. These are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. wikipedia.orgnih.gov The isoquinoline core itself is a benzopyridine, meaning it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fusion of an aromatic and a heteroaromatic ring system imparts a unique electronic distribution and chemical reactivity to the molecule. amerigoscientific.com

The chemistry of isoquinolines is rich and varied, with numerous derivatives found in nature and synthesized in the laboratory. wikipedia.orgrsc.org These compounds are known to exhibit a wide spectrum of biological activities and are integral components in the manufacture of dyes, paints, and fungicides. wikipedia.orgamerigoscientific.com The parent isoquinoline molecule is a weak base and can be protonated by strong acids, such as hydrochloric acid, to form salts like this compound, which often exhibit increased solubility in aqueous media. wikipedia.org The synthesis of the isoquinoline scaffold can be achieved through several established methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz–Fritsch reaction. wikipedia.orgorganic-chemistry.org

Significance of the 6-Amino Substitution Pattern in Isoquinoline Scaffolds

The position of the amino group on the isoquinoline ring system is crucial in determining the molecule's chemical properties and its utility as a synthetic intermediate. In isoquinolin-6-amine, the amino group is attached to the benzene portion of the bicyclic structure. The electronic nature of substituents on the benzene ring can significantly influence the reactivity of the entire molecule. amerigoscientific.comresearchgate.net

The 6-amino substitution pattern is particularly noteworthy as it provides a key reactive site for further functionalization. This amino group can participate in a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. google.com For instance, it can be acylated, alkylated, or used in coupling reactions to append various side chains, which is a common strategy in the development of new therapeutic agents. google.comgoogle.com The presence of the amino group at the 6-position also modulates the electron density of the isoquinoline ring system, which can impact its interaction with biological targets. researchgate.net

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has primarily been concentrated in the area of medicinal chemistry, with a significant focus on the development of kinase inhibitors. google.comgoogle.com Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. mdpi.comnih.gov The isoquinoline scaffold has been identified as a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net

Derivatives of 6-aminoisoquinoline (B57696) have been investigated as inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK). nih.gov The development of potent and selective kinase inhibitors is a major goal in modern drug discovery, and the versatile nature of the 6-aminoisoquinoline core makes it an attractive starting point for the synthesis of compound libraries for screening against different kinase targets. google.commdpi.com For example, various 6-aminoisoquinoline compounds have been synthesized and evaluated for their potential to influence, inhibit, or reduce the action of kinases. google.com The ability to readily modify the 6-amino position allows for the systematic exploration of structure-activity relationships (SAR), which is essential for optimizing the potency and selectivity of drug candidates. nih.gov

Beyond kinase inhibition, the unique chemical properties of isoquinoline derivatives have led to their exploration in materials science, including the development of polymers and metal-organic frameworks (MOFs). amerigoscientific.com The reactivity of the amino group in this compound provides a handle for incorporating this scaffold into larger macromolecular structures.

Data Tables

Table 1: Chemical and Physical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Isoquinolin-6-amine23687-26-5C9H8N2144.17
This compound2193062-00-7Not specifiedNot specified
6-(Aminomethyl)isoquinolin-1-amine22169775 (CID)C10H11N3173.21
Isoquinolin-3-amine25475-67-6Not specifiedNot specified
6-Aminoquinoline (B144246) hydrochloride53472-17-6Not specifiedNot specified
4-(Trifluoromethyl)isoquinolin-6-amine2378809-02-8Not specifiedNot specified

Data sourced from various chemical suppliers and databases. bldpharm.comchemicalbook.combldpharm.comsigmaaldrich.compharmacompass.comaceschem.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2 B2612531 Isoquinolin-6-amine hydrochloride CAS No. 2193062-00-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQHYBXROQAKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Total Synthesis Approaches for Isoquinolin 6 Amine Hydrochloride

Historical and Classical Synthetic Routes to the Isoquinoline (B145761) Nucleus

The isoquinoline framework is a common motif in natural products, particularly alkaloids, and its synthesis has been a long-standing goal for organic chemists. Several classical methods have been developed to construct this bicyclic system, each with its own set of advantages and limitations.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction, discovered in 1893, is a cornerstone of isoquinoline synthesis. slideshare.netwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines. slideshare.netwikipedia.orgorganic-chemistry.org These intermediates can then be oxidized to the corresponding isoquinolines. The reaction is typically carried out under acidic and dehydrating conditions, employing reagents such as phosphorus pentoxide (P2O5), phosphoryl chloride (POCl3), or tin(IV) chloride (SnCl4). wikipedia.orgorganic-chemistry.org

The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes intramolecular cyclization. slideshare.net The choice of dehydrating agent and reaction conditions can significantly influence the reaction's outcome and can be tailored for substrates with varying electronic properties. wikipedia.org For instance, for benzene (B151609) rings lacking electron-donating groups, a more potent combination like phosphorus pentoxide in refluxing phosphoryl chloride is often most effective. wikipedia.org

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

Reagent(s)ConditionsSubstrate Type
POCl3RefluxElectron-rich arenes
P2O5, POCl3RefluxGeneral application
SnCl4, BF3 etherateVariesPhenethylamides
Tf2O, PPAVariesPhenethylcarbamates
P2O5 in refluxing POCl3High temperatureElectron-deficient arenes

Data compiled from multiple sources. wikipedia.orgorganic-chemistry.org

Variants of the Bischler-Napieralski reaction have been developed to improve yields and expand its scope. These modifications often involve alternative condensing agents or reaction conditions to accommodate a wider range of functional groups. organic-chemistry.orgacs.org

Pictet-Gams Reaction and Related Dehydrative Cyclizations

A modification of the Bischler-Napieralski reaction, the Pictet-Gams synthesis, allows for the direct formation of isoquinolines from β-hydroxy-β-phenethylamides. wikipedia.orgdrugfuture.com This method circumvents the need for a separate oxidation step by incorporating a dehydration event during the cyclization process. wikipedia.org The reaction requires a strong dehydrating Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, similar to the Bischler-Napieralski reaction. wikipedia.orgdrugfuture.com

However, the scope of the Pictet-Gams reaction can be limited, and in some cases, the expected isoquinoline product is not formed. Instead, oxazoline (B21484) derivatives may be produced through an alternative cyclization pathway. researchgate.netrsc.org The outcome can be influenced by substituents on the starting material. researchgate.net

Doebner-Miller and Other Condensation Strategies

While the Doebner-Miller reaction is primarily known for the synthesis of quinolines, its underlying principles of reacting anilines with α,β-unsaturated carbonyl compounds have been adapted in broader condensation strategies for heterocyclic synthesis. wikipedia.orgsynarchive.comslideshare.netslideshare.net This reaction, also known as the Skraup-Doebner-Von Miller quinoline (B57606) synthesis, is catalyzed by either Lewis or Brønsted acids. wikipedia.orgslideshare.net

The reaction mechanism is thought to involve a series of conjugate additions, condensations, and cyclizations, ultimately leading to the quinoline ring system. wikipedia.org Although not a direct route to isoquinolines, the fundamental transformations are relevant to the broader field of heterocyclic chemistry and the construction of nitrogen-containing ring systems.

Direct and Selective Functionalization Strategies for Isoquinolin-6-amine Hydrochloride

Once the isoquinoline nucleus is formed, the introduction of an amino group at the 6-position is a critical step in the synthesis of this compound. Direct and selective methods are highly sought after to ensure efficiency and avoid the need for protecting groups or lengthy synthetic sequences.

Bucherer Reaction for Amination at the 6-Position

The Bucherer reaction provides a classical and effective method for the direct amination of hydroxyl-substituted aromatic compounds, including 6-hydroxyisoquinoline, to their corresponding amines. wikipedia.orgchempedia.info This reversible reaction is conducted in the presence of ammonia (B1221849) and a bisulfite or sulfite (B76179) salt. wikipedia.orgorganicreactions.org The reaction is particularly useful in the synthesis of aminonaphthalenesulfonic acids, which are important dye precursors. wikipedia.org

The mechanism involves the addition of bisulfite to the keto-tautomer of the hydroxyisoquinoline, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulfite to yield the 6-aminoisoquinoline (B57696). wikipedia.org The reversibility of the reaction can be exploited depending on the desired product; it can be used to synthesize naphthols from naphthylamines or vice versa. organicreactions.org

Palladium-Catalyzed Aminocarbonylation and Cross-Coupling Methods

Modern synthetic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These methods offer a versatile and highly selective approach to the synthesis of arylamines, including 6-aminoisoquinoline.

One prominent strategy involves the palladium-catalyzed amination of a 6-haloisoquinoline (e.g., 6-bromoisoquinoline (B29742) or 6-chloroisoquinoline) with an amine source. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. For instance, catalyst systems derived from palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in combination with specific phosphine (B1218219) ligands have proven effective for the amination of a wide variety of aryl halides. cmu.edu

Table 2: Conditions for Palladium-Catalyzed Amination of 6-Halopurine Nucleosides (as an illustrative example)

HalogenCatalyst SystemBaseSolventTemperature
Bromo5 mol% Pd(OAc)2 / 7.5 mol% XantphosCs2CO3Toluene100 °C
Chloro10 mol% Pd(OAc)2 / 15 mol% XantphosCs2CO3Toluene100 °C

Data adapted from a study on purine (B94841) nucleosides, demonstrating the general principles of such reactions. nih.govnih.gov

These palladium-catalyzed methods represent a significant advancement, allowing for the direct and efficient synthesis of 6-aminoisoquinoline from readily available precursors under relatively mild conditions. The continuous development of new ligands and catalytic systems continues to expand the scope and utility of this powerful transformation in the synthesis of complex nitrogen-containing heterocycles. cmu.edu

N-Halo Compound Mediated Reactions and Halogenation Precursors

The synthesis of halogenated isoquinoline derivatives often serves as a crucial step in the pathway to producing this compound. These halogenated intermediates can then undergo amination to yield the desired product.

One approach involves the direct halogenation of the isoquinoline core. The reactivity of isoquinoline towards electrophilic substitution is influenced by the nitrogen atom, which deactivates the ring, particularly at the C5 and C8 positions. However, under specific conditions, halogenation can be achieved. For instance, the use of a "swamping catalyst" like aluminum chloride can alter the substitution pattern, facilitating halogenation at different positions. acs.org

A common precursor for the synthesis of 6-aminoisoquinoline is 6-nitroisoquinoline (B1610068). This intermediate can be subjected to reduction of the nitro group to an amino group. The synthesis of 6-nitroisoquinoline itself can be achieved through various nitration techniques. Subsequently, the reduction of the nitro group is typically carried out using standard reducing agents like tin(II) chloride or through catalytic hydrogenation. chemicalbook.comgoogle.com

Another synthetic route involves the use of N-halo compounds, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce a halogen atom onto the isoquinoline ring. These reagents are known for their ability to perform selective halogenations under milder conditions compared to elemental halogens. The position of halogenation can be influenced by the solvent, temperature, and the presence of catalysts.

Furthermore, a patent describes a method for preparing 6-aminoisoquinoline from 1,3-dichloro-6-nitroisoquinoline (B11870432). google.com This process involves the hydrogenation of the nitro group, followed by the hydrogenolysis of the carbon-chlorine bonds. google.com The complete removal of the chlorine atoms can be facilitated by the addition of a second solvent, such as methanol, and a base like potassium carbonate, along with a palladium on carbon catalyst. google.com

Advanced Synthetic Procedures and Optimized Reaction Conditions

Modern synthetic chemistry offers a range of advanced procedures to construct the isoquinolin-6-amine scaffold with high efficiency and control. These methods often focus on stereoselectivity, the use of multicomponent reactions, and achieving specific chemical and regional selectivity.

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods is crucial for the synthesis of chiral isoquinoline alkaloids and their derivatives. One notable approach is the Pictet-Spengler condensation. This reaction, when carried out with a chiral starting material like (R)-(+)-glyceraldehyde and dopamine (B1211576) hydrochloride, can lead to the enantioselective synthesis of isoquinoline alkaloids. researchgate.net The stereochemistry of the final product is dictated by the chiral auxiliary used in the initial condensation step.

Another strategy involves the use of chiral amino alcohols to create chiral formamidine (B1211174) derivatives of 1,2,3,4-tetrahydroisoquinolines. researchgate.net These intermediates can then be alkylated to produce 1-alkyl-1,2,3,4-tetrahydroisoquinolines with high yield and enantiomeric purity. researchgate.net The diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives has also been achieved through methods like the Petasis synthesis of amino acids followed by a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com

Multicomponent Reactions Incorporating the Isoquinolin-6-amine Moiety

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov Several MCRs have been developed for the synthesis of isoquinoline and its derivatives.

One such example is a three-component reaction involving isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid. acs.org This reaction proceeds through the formation of a spirooxindole intermediate, followed by the generation of an isocyanate and subsequent addition of a second molecule of tetrahydroisoquinoline to yield N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org

Another MCR approach involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which can be followed by N-acylation and an intramolecular Diels-Alder (IMDA) reaction to synthesize imidazopyridine-fused isoquinolinones. nih.gov Furthermore, a four-component reaction has been reported for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, highlighting the power of MCRs in generating molecular complexity. rsc.org

Multicomponent Reaction Reactants Product Key Features
Isatin, Tetrahydroisoquinoline, Terminal Alkyne acs.orgIsatin, Tetrahydroisoquinoline, Terminal AlkyneN-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamidesProceeds via a spirooxindole intermediate.
Groebke–Blackburn–Bienaymé (GBB) Reaction nih.govAldehyde, Amine, IsocyanideImidazopyridine-fused isoquinolinonesInvolves subsequent N-acylation and IMDA reaction.
Four-Component Reaction rsc.orgAmine, Isatin, Terminal Alkyne, Tetrahydroisoquinoline5,6-Dihydropyrrolo[2,1-a]isoquinolinesOffers high molecular diversity.

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is a primary goal in the synthesis of complex molecules like this compound. This involves controlling which functional group reacts in a molecule with multiple reactive sites and at which position a reaction occurs.

For instance, in the synthesis of 1-aminoisoquinoline, a two-step process starting from isoquinoline has been developed. google.com The first step involves a nucleophilic substitution at the C-1 position with a nitroso anion to form 1-nitroisoquinoline. This is followed by the catalytic hydrogenation of the nitro group to yield 1-aminoisoquinoline. google.com This method demonstrates high regioselectivity for the C-1 position.

Another example of regioselectivity is seen in the synthesis of 1,3-disubstituted 4-iodoisoquinolines from 2-alkynyl-1-methylene azide (B81097) aromatics and iodine donors. organic-chemistry.org This reaction proceeds with good yields and tolerates both electron-donating and withdrawing substituents on the aromatic ring. organic-chemistry.org

The optimization of reaction conditions is also critical for achieving desired selectivity. A patent for the preparation of 6-aminoisoquinoline details a process where 1,3-dichloro-6-nitroisoquinoline is hydrogenated. google.com The selective reduction of the nitro group over the chloro groups is achieved under specific temperature and pressure conditions, followed by the hydrogenolysis of the C-Cl bonds under modified conditions. google.com

Transformation Starting Material Reagents Product Selectivity
Amination google.comIsoquinoline1. KNO2, Ac2O, DMSO; 2. H2, Catalyst1-AminoisoquinolineRegioselective at C-1
Iodo-cyclization organic-chemistry.org2-Alkynyl-1-methylene azide aromaticsIodine donor1,3-Disubstituted 4-iodoisoquinolinesRegioselective
Reduction google.com1,3-Dichloro-6-nitroisoquinolineH2, Pd/C6-AminoisoquinolineChemoselective reduction of nitro group, then C-Cl bonds

Chemical Transformations and Derivatization of Isoquinolin 6 Amine Hydrochloride

Amination and Acylation Reactions on the Isoquinoline (B145761) Core

The primary amino group of isoquinolin-6-amine is a key site for various chemical modifications, particularly acylation reactions. These reactions involve the coupling of the amine with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form amide bonds. youtube.com This transformation is fundamental in the synthesis of numerous biologically active molecules.

For instance, tert-butyl 2-(isoquinolin-6-ylamino)-2-oxoethyl carbamate (B1207046) can be deprotected using hydrochloric acid in dioxane to yield 2-amino-N-isoquinoline-6-yl-acetamide dihydrochloride. google.com This highlights a common strategy where a protected amino acid is first coupled with isoquinolin-6-amine, followed by the removal of the protecting group.

Reductive amination represents another important transformation, allowing for the formation of secondary or tertiary amines. masterorganicchemistry.com This process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often employed for the reduction step as they can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

Table 1: Examples of Amination and Acylation Reactions
ReactantReagent(s)ProductReaction Type
Isoquinolin-6-amineChloroacetic acid, EDC, DMAP2-Chloro-N-(isoquinolin-6-yl)acetamideAcylation
tert-Butyl 2-(isoquinolin-6-ylamino)-2-oxoethyl carbamateHCl in dioxane2-Amino-N-isoquinoline-6-yl-acetamide dihydrochlorideDeprotection/Acylation Product

Alkylation and Arylation Strategies on the Isoquinoline Core

Alkylation and arylation reactions on the isoquinoline core of isoquinolin-6-amine hydrochloride can occur at either the nitrogen of the amino group or at various positions on the heterocyclic ring system. Direct N-alkylation of the amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products. masterorganicchemistry.com

A more controlled approach to introduce alkyl groups onto the nitrogen is through reductive amination, as previously discussed. masterorganicchemistry.com Arylation of the amino group can be achieved through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide or triflate with the amine.

Substitution on the isoquinoline ring itself is also a key strategy for diversification. Electrophilic aromatic substitution reactions on isoquinoline generally occur at the 5- and 8-positions. shahucollegelatur.org.in However, the directing effects of the amino group at the 6-position will influence the regioselectivity of these reactions.

Formation of Amide, Sulfonamide, and Carbamate Linkages

The amino group of this compound is readily converted into a variety of important functional groups, including amides, sulfonamides, and carbamates. These linkages are prevalent in many pharmaceutical compounds.

Amide Formation: As detailed in the acylation section, amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivative. youtube.comgoogle.com

Sulfonamide Synthesis: Sulfonamides are formed by the reaction of isoquinolin-6-amine with a sulfonyl chloride in the presence of a base. This reaction provides access to a class of compounds with a wide range of biological activities.

Carbamate Formation: Carbamates can be synthesized through several routes. One common method involves the reaction of the amine with a chloroformate. organic-chemistry.org Another approach is the reaction with an isocyanate. organic-chemistry.org A highly reactive reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, reacts with amino acids to form stable urea (B33335) derivatives, showcasing a related transformation. nih.gov Carbamates are also frequently used as protecting groups for amines in multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com

Table 2: Formation of Amide, Sulfonamide, and Carbamate Linkages
Starting MaterialReagent(s)Product TypeKey Transformation
Isoquinolin-6-amineCarboxylic acid chloride/anhydrideAmideAcylation
Isoquinolin-6-amineSulfonyl chloride, baseSulfonamideSulfonylation
Isoquinolin-6-amineAlkyl/Aryl chloroformate or isocyanateCarbamateCarbamoylation

Introduction of Halogen, Alkoxy, and Alkyl Substituents

Modifying the isoquinoline scaffold by introducing various substituents is a common strategy to modulate the properties of the resulting compounds.

Halogenation: The introduction of halogen atoms onto the isoquinoline ring can significantly alter its electronic properties and provide a handle for further functionalization, such as cross-coupling reactions. Halogenation of isoquinoline itself can be influenced by the reaction conditions and the specific halogenating agent used. acs.org The presence of the amino group at the 6-position will direct the regioselectivity of electrophilic halogenation.

Alkoxylation: Alkoxy groups can be introduced onto the isoquinoline ring through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with an alkoxide.

Alkylation: Alkyl groups can be introduced onto the isoquinoline ring through various methods, including Friedel-Crafts type reactions or cross-coupling reactions of a halogenated isoquinoline with an organometallic reagent.

Scaffold Modification and Ring Annulation Approaches

More complex modifications to the isoquinolin-6-amine structure involve altering the core heterocyclic system itself. These transformations can lead to novel scaffolds with unique three-dimensional shapes and biological activities.

Ring annulation involves the construction of a new ring fused to the existing isoquinoline framework. This can be achieved through various cyclization strategies. For example, derivatives of isoquinoline can be prepared by ring transformation of other heterocycles. shahucollegelatur.org.in

Scaffold modification can also involve the cleavage of one of the rings, followed by rearrangement and re-cyclization to form a new heterocyclic system. These advanced synthetic strategies allow for the exploration of novel chemical space around the isoquinoline core.

Functional Group Interconversions and Protecting Group Chemistry

In the synthesis of complex molecules derived from this compound, the interconversion of functional groups and the use of protecting groups are essential strategies. numberanalytics.comvanderbilt.edu

Functional Group Interconversions (FGI): FGI refers to the transformation of one functional group into another. numberanalytics.comvanderbilt.edu For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups. An ester can be reduced to an alcohol, which can then be oxidized to an aldehyde or a carboxylic acid.

Table 3: Common Protecting Groups for Amines and Their Removal
Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (e.g., H2, Pd/C)

Advanced Spectroscopic and Structural Characterization of Isoquinolin 6 Amine Hydrochloride and Its Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

In the ¹H NMR spectrum of the parent compound, 6-aminoisoquinoline (B57696), the protons on the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts. chemicalbook.comchemicalbook.com The protons H-1 and H-3 of the pyridine (B92270) ring are typically observed at lower field (higher ppm values) due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene portion of the isoquinoline (B145761) core (H-5, H-7, H-8) display shifts influenced by the electron-donating amino group at the C-6 position. libretexts.org Upon formation of the hydrochloride salt, the protonation of the basic nitrogen atom in the isoquinoline ring leads to a general downfield shift of all proton signals, particularly those closer to the nitrogen, due to increased deshielding.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. oregonstate.edu The carbon atoms directly bonded to the nitrogen (C-1 and C-3) and the carbon bearing the amino group (C-6) show distinct chemical shifts. Quaternary carbons (C-4a, C-8a) are also readily identified. researchgate.net The ¹³C chemical shifts are sensitive to substituent effects, and data from related isoquinoline derivatives can be used to predict and confirm the assignments for isoquinolin-6-amine hydrochloride. chemicalbook.comorganicchemistrydata.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 6-Aminoisoquinoline Skeleton

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹H H-18.5 - 9.2Downfield due to adjacent nitrogen; shifts further downfield upon protonation.
H-37.5 - 8.5Influenced by the nitrogen atom.
H-47.0 - 7.8Typical aromatic proton region.
H-57.0 - 7.6Shielded relative to unsubstituted isoquinoline due to the C-6 amino group.
H-77.2 - 7.8Adjacent to the amino-substituted carbon.
H-87.8 - 8.2Less affected by the C-6 amino group compared to H-5 and H-7.
-NH₂4.0 - 5.0Broad signal, exchangeable with D₂O. Shifts significantly as -NH₃⁺Cl⁻.
¹³C C-1140 - 155Deshielded by nitrogen.
C-3140 - 150Deshielded by nitrogen.
C-4110 - 125Typical aromatic carbon region.
C-4a125 - 140Quaternary carbon.
C-5115 - 130Influenced by the amino group at C-6.
C-6140 - 155Carbon bearing the amino group, significantly shifted.
C-7105 - 120Shielded due to the ortho amino group.
C-8120 - 135Typical aromatic carbon region.
C-8a125 - 140Quaternary carbon.

X-ray Crystallography for Solid-State Structural Analysis and Binding Mode Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal. This technique yields precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles of this compound in the solid state. The resulting three-dimensional model confirms the planarity of the isoquinoline ring system and the geometry of the amine substituent.

For isoquinoline analogs, crystallographic studies have been crucial in visualizing their arrangement in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking. biomedres.us In the case of the hydrochloride salt, X-ray analysis would reveal the location of the chloride ion and its hydrogen bonding interactions with the protonated isoquinoline nitrogen and potentially the aminium group (-NH₃⁺).

Furthermore, when isoquinoline derivatives are co-crystallized with biological macromolecules, such as enzymes or receptors, X-ray crystallography is instrumental in determining their binding mode. It provides a detailed picture of the specific interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the small molecule and its target, which is vital for structure-based drug design.

Table 2: Representative Crystallographic Data for an Aminic Aromatic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)970
Z4
Bond Length (Aromatic C-C)~1.36 - 1.42 Å
Bond Length (Aromatic C-N)~1.35 - 1.38 Å

Note: This table presents example data for a representative aminic aromatic compound to illustrate the type of information obtained from X-ray crystallography. Specific data for this compound requires experimental determination. biomedres.us

Advanced Mass Spectrometry Techniques for Molecular Identity and Purity Assessment

Advanced mass spectrometry (MS) is a powerful technique for confirming the molecular weight and formula of this compound and for assessing its purity. High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, typically generating the protonated molecular ion [M+H]⁺ in positive ion mode. For 6-aminoisoquinoline, this would correspond to an m/z value of approximately 145.076.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint. For isoquinoline alkaloids, common fragmentation pathways include the loss of small neutral molecules. A primary fragmentation pathway for the parent quinoline (B57606) cation involves the loss of HCN. nih.govrsc.org The fragmentation of 6-aminoisoquinoline would produce a unique set of daughter ions that can be used for its identification in complex mixtures. libretexts.org

Table 3: Predicted Mass Spectrometric Data for 6-Aminoisoquinoline

IonFormulaCalculated m/zDescription
[M+H]⁺C₉H₉N₂⁺145.0760Protonated molecular ion.
[M+H-NH₃]⁺C₉H₆⁺128.0515Loss of ammonia (B1221849) from the protonated amine.
[M+H-HCN]⁺C₈H₈N⁺118.0651Loss of hydrogen cyanide from the isoquinoline ring, a characteristic fragmentation.

Note: These m/z values are calculated based on the chemical formula and represent theoretical data. The relative abundance of fragments depends on the specific MS/MS conditions. nih.govrsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of light due to molecular vibrations, and the resulting spectra serve as a unique molecular "fingerprint."

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrations include:

N-H stretching: In the hydrochloride salt, the -NH₃⁺ group will show broad absorptions in the 2800-3200 cm⁻¹ region. The aromatic N⁺-H stretch will also be present.

Aromatic C-H stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the isoquinoline ring system.

N-H bending: Bending vibrations for the aminium group appear in the 1500-1600 cm⁻¹ range.

C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information. While N-H and O-H bonds often give weak Raman signals, the symmetric vibrations of the aromatic ring system typically produce strong, sharp peaks, making it an excellent technique for analyzing the core structure. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. researchgate.net Data from related compounds like 6-aminoquinoline (B144246) helps in assigning the observed vibrational modes. nih.govchemicalbook.com

Table 4: Characteristic FT-IR Frequencies for 6-Aminoisoquinoline Analogs

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic
2800-3200 (broad)N-H StretchAminium/Ammonium (B1175870) Salt (-NH₃⁺)
1650-1550C=C / C=N StretchAromatic Ring
1640-1560N-H BendPrimary Amine (-NH₂)
900-675C-H Bend (out-of-plane)Aromatic

Note: Data is based on general ranges for aromatic amines and isoquinoline systems and may shift depending on the specific compound and its physical state. researchgate.netnih.govchemicalbook.com

UV-Vis Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π → π* electronic transitions within the conjugated isoquinoline ring system.

The UV-Vis spectrum of an isoquinoline derivative typically shows multiple absorption bands. For instance, studies on 6-aminoquinoline, a structural isomer, show absorption maxima that can be correlated with the electronic transitions of the molecule. researchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment. The presence of the amino group, an auxochrome, on the aromatic ring generally causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoquinoline.

Protonation of the isoquinoline nitrogen to form the hydrochloride salt can lead to shifts in the absorption bands, as it alters the electronic distribution within the π-system. Therefore, the pH of the solution is a critical parameter when acquiring UV-Vis spectra for such compounds.

Table 5: Typical UV-Vis Absorption Maxima for Amino-Substituted Quinoline/Isoquinoline Systems

TransitionApproximate λₘₐₓ (nm)Solvent
π → π~240-260Ethanol
π → π~330-350Ethanol

Note: These are representative values based on data for amino-substituted quinolines and isoquinolines. researchgate.netnist.govnist.gov The exact λₘₐₓ values for this compound must be determined experimentally.

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating this compound from impurities and for its quantification. nih.gov Reversed-phase HPLC is the most common mode used for this class of compounds, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical method involves a gradient elution, where the composition of the mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is changed over time to achieve efficient separation of the target compound from any starting materials, by-products, or degradation products. researchgate.net

Coupling HPLC with a Diode Array Detector (DAD) provides enhanced analytical power. The DAD acquires a full UV-Vis spectrum at each point in the chromatogram. This allows for:

Peak Purity Analysis: By comparing spectra across a single chromatographic peak, any co-eluting impurities can be detected.

Peak Identification: The retention time and the UV spectrum together provide a high degree of confidence in the identity of the compound when compared to a reference standard.

Quantification: The area of the chromatographic peak at a specific wavelength is proportional to the concentration of the analyte. By constructing a calibration curve from standards of known concentration, the amount of this compound in a sample can be accurately determined. researchgate.net

Table 6: Example HPLC-DAD Method Parameters for Analysis of Aromatic Amines

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (DAD) 254 nm (for quantification), 220-400 nm (for spectral analysis)
Injection Volume 10 µL

Note: These are typical starting conditions and must be optimized for the specific analysis of this compound. nih.govresearchgate.net

Computational and Theoretical Investigations of Isoquinolin 6 Amine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and optimizing the molecular geometry of chemical compounds. DFT methods are prized for their balance of accuracy and computational cost, making them a cornerstone of modern computational chemistry. nih.gov These calculations solve for the electron density of a system to determine its energy and other properties.

The table below presents theoretical data for the related compound 6-aminoquinoline (B144246), which serves as a proxy to understand the electronic properties that would be investigated for Isoquinolin-6-amine hydrochloride.

PropertyCalculated Value for 6-aminoquinolineSignificance
Dipole Moment (μ)2.2744 DIndicates the overall polarity of the molecule.
Mean Polarizability (<α>)17.3225 × 10⁻²⁴ esuMeasures the deformability of the electron cloud.
First-order Hyperpolarizability (<β>)4.222 × 10⁻³⁰ esuRelates to the nonlinear optical properties of the molecule.

Data derived from a study on 6-aminoquinoline. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis, typically performed using DFT, is a crucial tool for predicting and interpreting infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. uci.edu By calculating these frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands. youtube.com

For this compound, a theoretical vibrational analysis would identify characteristic frequencies for the functional groups present. Key vibrations would include the N-H stretching and bending modes of the primary amine and the protonated ring nitrogen, C-H stretching and bending modes of the aromatic rings, and the stretching and deformation modes of the isoquinoline (B145761) core. researchgate.net

While a specific vibrational analysis for this compound is not published, studies on similar molecules like isoquinoline and various amines provide a basis for prediction. github.ionih.gov The protonation of the isoquinoline nitrogen in the hydrochloride salt would lead to characteristic shifts in the vibrational frequencies of the heterocyclic ring compared to the free base.

The following table outlines the expected vibrational frequency ranges for the key functional groups in this compound based on data from related compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Functional Group
N-H Stretch3300-3500Primary Amine (-NH₂)
Aromatic C-H Stretch3000-3100Isoquinoline Ring
C=N Stretch1600-1650Isoquinoline Ring
C=C Stretch1400-1600Aromatic Rings
N-H Bend1550-1650Primary Amine (-NH₂)

Expected ranges are based on general spectroscopic data and studies on related molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for their function. youtube.com

For this compound, QSAR studies on related isoquinoline derivatives can offer valuable design principles for developing new therapeutic agents. These studies typically involve calculating a wide range of molecular descriptors, which quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. mdpi.comnih.gov For instance, 3D-MoRSE descriptors, which are based on a 3D representation of the molecule, have been used to model the activity of isoquinoline derivatives as inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3). mdpi.comnih.gov

QSAR models are validated statistically to ensure their robustness and predictive power. youtube.com Parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated squared correlation coefficient (Q²), and external validation metrics are used to assess the quality of the model. mdpi.comresearchgate.net Studies on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) have shown that steric, electronic, and hydrogen-bond acceptor properties are key to their antibacterial activity. nih.govyoutube.com

The table below summarizes findings from QSAR studies on isoquinoline derivatives, which can guide the design of new compounds based on the Isoquinolin-6-amine scaffold.

Target/ActivityKey Descriptors/Structural FeaturesQSAR Model StatisticsReference
AKR1C3 Inhibition3D-MoRSE descriptors, 2D-Ring count descriptorsR² = 0.7279, Q² = 0.6736 researchgate.net
Anti-MRSA ActivitySteric, electronic, and hydrogen-bond acceptor propertiesCoMFA: q² = 0.660, r² = 0.938; CoMSIA: q² = 0.596, r² = 0.895 youtube.com
Dipeptidyl Peptidase-4 InhibitionDocking score and 2D descriptorsR² (test set) up to 0.9987 nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (the ligand) interacts with a biological target, typically a protein or enzyme. nih.govnih.gov

In the context of this compound, molecular docking simulations can be used to predict its binding mode and affinity to various therapeutic targets. The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different poses. The pose with the lowest energy, often represented by a docking score, is considered the most likely binding conformation. nih.gov

Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, docking studies of 4-amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as PI3K/mTOR inhibitors revealed that compounds with good binding affinities formed crucial interactions with the enzyme's active site. nih.gov Similarly, 2-amino-4-oxy-diarylquinolines have been shown to interact with the HIV-1 reverse transcriptase enzyme through hydrogen bonding with residues like Lys101 and His235, and π-π stacking with Tyr318. researchgate.net

The following table presents results from molecular docking studies of various isoquinoline derivatives, illustrating the types of targets and interactions that could be relevant for this compound.

Ligand ClassProtein TargetKey Interacting ResiduesDocking Score (kcal/mol)Reference
4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidinesPI3K/mTORNot specified-10.2 to -10.7 nih.gov
2-Amino-4-oxy-diarylquinolinesHIV-1 Reverse TranscriptaseLys101, His235, Tyr318Not specified researchgate.net
Synthetic IsoquinolinesSARS-CoV-2 MproCys145, His41Similar to or better than chloroquine nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. conicet.gov.ar By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and the stability of its interactions with a binding partner. github.iomdpi.com

For this compound, MD simulations can be used to study the stability of its complex with a protein target, building upon the static picture provided by molecular docking. nih.gov The simulation tracks the positions and velocities of all atoms in the system, allowing for the analysis of properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.com A stable RMSD value over the course of the simulation indicates that the protein-ligand complex has reached equilibrium and the ligand is stably bound. mdpi.com RMSF analysis can identify which parts of the protein are flexible and which are rigid upon ligand binding.

MD simulations of quinoline (B57606) and isoquinoline derivatives have been used to study their interactions with various targets. For example, simulations of quinoline-3-carboxamide (B1254982) derivatives with DNA damage response kinases showed that the protein-ligand complexes were stable over 100 ns. mdpi.com Similarly, a study on tetrahydroisoquinolines as dopaminergic ligands used MD simulations to understand their binding interactions with the human dopamine (B1211576) D2 receptor. conicet.gov.ar These studies demonstrate the power of MD in providing a dynamic understanding of ligand-receptor interactions.

The table below summarizes key findings from MD simulation studies on related heterocyclic compounds.

SystemSimulation LengthKey FindingsReference
Quinoline derivatives with Telomerase50 nsStabilization of the protein structure upon ligand binding. researchgate.net
Synthetic Isoquinolines with SARS-CoV-2 MproNot specifiedVerified the stability of the ligand-protein complex. nih.gov
Tetrahydroisoquinolines with Dopamine D2 Receptor5 nsIdentified key hydrophobic and hydrogen bonding interactions. conicet.gov.ar
Quinoline-3-carboxamide derivatives with ATM Kinase100 nsProtein-ligand complexes were stable with minimal secondary structure variations. mdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like isoquinolines. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, as well as the structures and energies of intermediates and transition states. youtube.com

The synthesis of the isoquinoline core can be achieved through several classic named reactions, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses. nih.govwikipedia.org Theoretical studies of these reactions can provide detailed mechanistic insights. For instance, in the Bischler-Napieralski synthesis, a β-phenylethylamine is acylated and then cyclized. nih.gov Computational methods can model the cyclization step, identifying the transition state and calculating the activation energy, which helps in understanding the reaction conditions required.

The amination of the isoquinoline ring, such as in the Chichibabin reaction to form 1-aminoisoquinoline, is another area where theoretical studies are valuable. researchgate.net These reactions involve nucleophilic attack on the electron-deficient pyridine (B92270) ring. researchgate.net Computational studies can model the reaction pathway, including the formation of intermediates and the final product. A proposed mechanism for the amination of isoquinoline-N-oxides involves the use of amines and triflic anhydride, which can be investigated computationally. conicet.gov.ar

Electronic and Supramolecular Interactions in this compound Systems

The electronic and supramolecular interactions of this compound are critical to its behavior in both solution and the solid state. The electronic properties of the molecule, such as its charge distribution and molecular orbitals, govern its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis, a theoretical method, can be used to study intramolecular charge transfer (ICT) and other electronic interactions that contribute to the stability of the molecule. researchgate.net In 6-aminoquinoline, ICT has been shown to play a significant role in stabilizing the molecular system. researchgate.net The protonation in this compound would further polarize the molecule, enhancing its ability to participate in electrostatic interactions.

Supramolecular chemistry deals with the interactions between molecules, leading to the formation of larger, organized structures. This compound, with its hydrogen bond donors (the amino group and the protonated nitrogen) and acceptors (the ring nitrogen), is well-suited to form a variety of supramolecular assemblies through hydrogen bonding.

Biological and Preclinical Research Applications of Isoquinolin 6 Amine Hydrochloride Derivatives

Exploration in Drug Discovery Lead Generation and Optimization

The unique structural features of the isoquinoline (B145761) nucleus make it a privileged scaffold for the generation and optimization of lead compounds in drug discovery. Researchers have successfully modified the isoquinolin-6-amine core to develop potent and selective modulators of various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Modulators of Kinase Activity (e.g., CHK1, ROCK-I, PDE-4)

Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, making them important drug targets. Isoquinoline derivatives have been identified as potent inhibitors of several key kinases.

Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. Structure-based drug design has led to the development of highly potent and selective isoquinoline-based CHK1 inhibitors. acs.org Through a process of scaffold morphing, researchers optimized initial fragment hits into isoquinolines with significant activity. acs.org For instance, the isoquinoline CHK1 inhibitor SAR-020106 was identified and shown to potentiate the efficacy of chemotherapeutic agents like irinotecan and gemcitabine in human colon carcinoma xenograft models. acs.org This highlights the potential of the isoquinoline scaffold in developing novel cancer therapeutics that work by abrogating cell cycle checkpoints.

Rho-Associated Coiled-Coil Kinase (ROCK): ROCK is a serine/threonine kinase involved in regulating cell shape, motility, and contraction, making it a target for cardiovascular diseases among others. nih.gov Fragment-based screening identified 6-substituted isoquinolin-1-amine derivatives as potent ROCK-I inhibitors. nih.govresearchgate.net Optimization of these fragment hits led to the development of compounds with improved potency and pharmacokinetic profiles. nih.gov For example, compound 23A, a 6-substituted isoquinolin-1-amine derivative, exhibited similar ROCK-1 affinity and cell-based efficacy to first-generation inhibitors but with a superior pharmacokinetic profile in mouse models. nih.govresearchgate.net Further optimization focused on removing the basic center of the aminoisoquinoline to enhance properties, leading to lead compounds with equipotent activity against both ROCK-I and ROCK-II and good in vivo efficacy in hypertensive rat models. nih.gov

Compound Target Kinase Activity Model System
SAR-020106CHK1Potentiated efficacy of irinotecan and gemcitabineSW620 human colon carcinoma xenografts acs.org
Compound 23AROCK-ISimilar affinity and potency to first-gen inhibitorsC57 mouse (PK profile) nih.govresearchgate.net
Compound 23EROCK-IImproved affinity and potency over Compound 23AIn vitro assays nih.govresearchgate.net
Lead 14AROCK-I / ROCK-IIEquipotent inhibition, good in vivo efficacySpontaneous hypertensive rat model nih.gov

Phosphodiesterase 4 (PDE4): While direct studies on isoquinolin-6-amine hydrochloride derivatives as PDE4 inhibitors are limited, research into structurally related heterocyclic compounds provides a strong rationale for their investigation. PDE4 inhibitors are explored for treating inflammatory diseases like asthma and COPD. Various scaffolds, including isocoumarin and pyridazinone derivatives, have shown moderate to high inhibitory activity against PDE4 isoforms. nih.gov This suggests that the isoquinoline framework could be a viable starting point for designing novel PDE4 inhibitors. nih.gov

Dopamine (B1211576) Receptor Agonism and Related Neuropharmacology

Dopamine receptors are central to various neurological functions, and their modulation is a key strategy for treating disorders like Parkinson's disease and schizophrenia. The benzylisoquinoline alkaloid (BIA) structure, biosynthetically derived from dopamine, provides a natural link between this scaffold and dopaminergic activity. Both natural and synthetic benzylisoquinoline derivatives have demonstrated significant activity at dopamine receptors.

Behavioral and biochemical studies have shown that many tetrahydroprotoberberines (THPBs), a class of isoquinoline alkaloids, act as antagonists at the D2 family of dopamine receptors, with variable activity as antagonists or partial agonists at the D1 family. The substitution patterns on the aryl rings of the isoquinoline nucleus are crucial for this activity. While many isoquinoline-based compounds act as antagonists, some derivatives have been explored for agonist properties, which could be beneficial in conditions characterized by dopamine deficiency.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Urease, Leucine Aminopeptidase, Carbonic Anhydrase)

The isoquinoline scaffold has proven to be a versatile template for designing inhibitors of various enzymes implicated in disease.

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. Several isoquinoline alkaloids and their derivatives have been investigated for their ability to inhibit this enzyme. nih.govnih.gov Studies on monomeric 1-benzylisoquinolines, which are structural units of more complex bisbenzylisoquinoline alkaloids, have demonstrated AChE inhibitory activity in the micromolar range when tested using the Ellman colorimetric assay. nih.gov

Leucine Aminopeptidase (LAP): LAP is a zinc metallopeptidase that is overexpressed in several types of cancer, making it a viable target for anticancer drug development. Based on the known antiproliferative activity of isoquinoline alkaloids, researchers have used in silico screening to identify new LAP inhibitors based on a 3,4-dihydroisoquinoline scaffold. nih.gov One identified compound, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, showed a high selectivity index towards cancer cell lines and exhibited interactions with key amino acid residues essential for LAP inhibitory activity in molecular docking studies. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. While many established CA inhibitors are sulfonamides, research has expanded to other scaffolds. Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, a structurally related lactam, have been assayed as inhibitors of several human CA isoforms. nih.gov These studies found that the tumor-associated isoform hCA IX was the most inhibited, with KIs in the nanomolar to low micromolar range, while other isoforms like hCA IV were not significantly affected. nih.gov This suggests the potential for developing isoform-selective inhibitors based on quinoline (B57606) and isoquinoline cores.

Urease: Urease is a key virulence factor for bacteria like Helicobacter pylori, and its inhibition is a strategy for treating associated infections. The search for new urease inhibitors is an active area of research, with a focus on compounds that can interact with the nickel ions in the enzyme's active site. dovepress.com While specific studies on this compound are not prominent, the broad investigation of heterocyclic compounds as urease inhibitors suggests that this scaffold could be a candidate for future design and synthesis efforts. dovepress.comsemanticscholar.org

Enzyme Target Isoquinoline Derivative Type Key Finding Reference
Acetylcholinesterase (AChE)Monomeric 1-benzylisoquinolinesShowed inhibitory activity in the micromolar range. nih.gov
Leucine Aminopeptidase (LAP)3,4-dihydroisoquinoline scaffoldIdentified as potential inhibitors with high selectivity for cancer cells. nih.gov
Carbonic Anhydrase (CA)7-amino-3,4-dihydroquinolin-2(1H)-oneShowed selective inhibition of the tumor-associated hCA IX isoform. nih.gov
Tyrosinase5-aminoisoquinoline urea (B33335)/thioureaCompetitive inhibition, with Ki values in the micromolar range. nih.govresearchgate.net

Antimicrobial and Antiviral Potentials in In Vitro Models

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have long been recognized for their activity against a range of bacteria, fungi, and viruses.

In vitro studies have evaluated isoquinoline derivatives against various microbial strains. For example, a series of tricyclic isoquinoline-based compounds demonstrated antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL. Furthermore, partially reduced dihydro-protoberberine derivatives, which contain an isoquinoline core, have shown significantly improved activity against Gram-positive bacteria compared to their unreduced protoberberine counterparts. mdpi.com This structural modification also led to decreased antifungal activity, indicating a potential for developing more selective antibacterial agents. mdpi.com

In the antiviral domain, isoquinoline alkaloids have been tested against both DNA and RNA viruses. One study involving 33 isoquinoline alkaloids found selective inhibition against the Parainfluenza-3 (PI-3) virus, with inhibitory concentrations ranging from 0.5 to 64 µg/ml, although they were inactive against Herpes simplex virus (HSV).

Anticancer Research in Cell-Based Assays and Preclinical Models

The isoquinoline scaffold is a core component of several potent anticancer agents, including the indenoisoquinoline topoisomerase I inhibitors. Research into simpler this compound derivatives has also revealed significant potential in oncology.

Derivatives of isoquinoline have been evaluated for their cytotoxic effects against a variety of cancer cell lines. Studies have demonstrated that certain quinoline and isoquinoline compounds are selectively cytotoxic towards cancerous cells while remaining inactive against normal cell lines. nih.gov For instance, some derivatives showed potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (leukemia) cells. nih.gov The mechanisms of action often involve the induction of cell cycle arrest, typically in the G2 or S phase, and the triggering of apoptosis, as confirmed by flow cytometry and fluorescence microscopy. nih.gov

The development of isoquinolines as kinase inhibitors, as discussed in section 6.1.1, is a major thrust in anticancer research. For example, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was designed as a potential irreversible inhibitor of monopolar spindle 1 (MPS1) kinase, a target for various malignancies. mdpi.com

Anti-inflammatory and Antioxidant Activities in Model Systems

Chronic inflammation and oxidative stress are underlying factors in many diseases. Isoquinoline and related quinoline derivatives have demonstrated both anti-inflammatory and antioxidant properties in various preclinical models. nih.gov

The anti-inflammatory effects of isoquinoline derivatives have been demonstrated in cell-based assays. For example, certain novel isoquinoline-1-carboxamide derivatives were shown to suppress the production of pro-inflammatory mediators, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated microglial cells. google.com The mechanism for these effects often involves the inhibition of key inflammatory signaling pathways, such as the MAPKs/NF-κB pathway. nih.govgoogle.com One compound, HSR1101, not only suppressed pro-inflammatory mediators but also attenuated the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). google.com

Regarding antioxidant activity, quinoline derivatives have been shown to possess the potential to function as powerful antioxidants against oxidative damage. sigmaaldrich.com This activity is thought to be due in part to the ability of the quinoline ring system to chelate iron ions, preventing the formation of free radicals via the Fenton reaction, and to react with free radicals to protect DNA from oxidative damage. sigmaaldrich.com The presence of a secondary nitrogen atom in a hydroquinoline ring may also contribute to their antioxidant action by forming a stable radical. sigmaaldrich.com

Mechanisms of Action Elucidation through Biochemical Pathways

Derivatives of the isoquinoline scaffold have been extensively studied for their interactions with various intracellular signaling pathways critical to cell survival, proliferation, and inflammatory responses. The elucidation of these mechanisms of action is fundamental to understanding their therapeutic potential in preclinical research, particularly in oncology and inflammatory diseases.

Topoisomerase I Inhibition A significant mechanism of action for certain isoquinoline derivatives, particularly the indenoisoquinoline class, is the inhibition of human topoisomerase type I (Top1). nih.gov Top1 is a crucial enzyme that alleviates DNA topological stress during replication and transcription by creating reversible single-strand breaks in the DNA. nih.govmdpi.com Indenoisoquinoline compounds exert their effect by intercalating into the DNA at the site of cleavage and stabilizing the Topoisomerase I-DNA cleavage complex (Top1-DNAcc). nih.govacs.org This stabilization prevents the re-ligation of the broken DNA strand, leading to an accumulation of single-strand breaks, which can subsequently trigger apoptosis and cell death. nih.govmdpi.com The unique interaction of these derivatives with the Top1-DNAcc can lead to different DNA cleavage site specificity compared to other Top1 inhibitors like camptothecin, suggesting they may have different cancer treatment profiles. nih.gov

AMPK/mTOR Pathway Modulation The AMP-activated protein kinase (AMPK) signaling pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key promoter of protein synthesis and cell growth. google.comshu.ac.uk Certain isoquinoline alkaloids have been shown to activate the AMPK/mTOR signaling pathway. researchgate.net This activation can suppress the proliferation of cancer cells by downregulating lipogenic enzymes and inhibiting protein synthesis. google.com Furthermore, AMPK activation is linked to the induction of autophagy, a cellular process for degrading and recycling cellular components, which can have context-dependent roles in cancer cell survival and death. frontiersin.org

NF-κB Pathway Inhibition The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory and immune responses. nih.gov Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. nih.govmdpi.com Some isoquinoline alkaloids demonstrate anti-inflammatory effects by inhibiting the NF-κB signaling pathway. researchgate.netmdpi.com This inhibition prevents the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators. mdpi.commdpi.com

MEK/ERK Pathway Inhibition The MEK/ERK pathway, also known as the MAPK/ERK pathway, is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This pathway is crucial for cell proliferation, differentiation, and survival. Palmatine, an isoquinoline alkaloid, has been reported to exert biological effects by inhibiting the MEK-ERK signaling pathway, which is a potential mechanism for its antitumor activities. nih.gov

PI3K/Akt Pathway Interaction The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling pathway that regulates the cell cycle, metabolism, and apoptosis. Various isoquinoline alkaloids have been shown to modulate this pathway. For instance, some derivatives can activate the PI3K/Akt pathway, which can be neuroprotective or, conversely, promote cell survival in cancer contexts. mdpi.com Other studies have shown that inhibition of this pathway by isoquinoline derivatives can reduce autophagy levels, which may be beneficial in conditions like ischemia-reperfusion injury. mdpi.com

Table 1: Summary of Biochemical Pathway Modulation by Isoquinoline Derivatives

Pathway Derivative Class/Example Effect Biological Outcome
Topoisomerase I Indenoisoquinolines, Azaindenoisoquinolines Inhibition Anticancer (Apoptosis) nih.govnih.gov
AMPK/mTOR Berberine Activation of AMPK, Inhibition of mTOR Anti-proliferative, Autophagy induction google.comresearchgate.net
NF-κB Berberine, Tetrandrine Inhibition Anti-inflammatory researchgate.netmdpi.com
MEK/ERK Palmatine Inhibition Chondroprotective effects nih.gov
PI3K/Akt Tetrahydropalmatine Activation/Inhibition Neuroprotection, Autophagy regulation mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For isoquinoline derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their biological activities.

Modifications for Topoisomerase I Inhibition In the development of azaindenoisoquinoline-based Top1 inhibitors, the position of the nitrogen atom in the pyridine (B92270) ring (A-ring) and substitutions on the indenoisoquinoline core have been shown to be critical for activity.

Nitrogen Position: Studies comparing 7-, 8-, 9-, and 10-azaindenoisoquinolines revealed that 7-azaindenoisoquinolines possess the highest Top1 inhibitory activity and cytotoxicity. nih.gov

D-Ring Substitution: The introduction of a methoxy group into the D-ring of 7-azaindenoisoquinolines was found to improve their biological activities, leading to new lead compounds for further development. nih.gov

Side Chains: The addition of aminopropyl side chains, particularly at the O-2 position of indenoisoquinolines, can enhance Top1 inhibitory activity. The nature of the amine (e.g., dimethylamine vs. primary amine) also impacts potency, with increased steric bulk around the nitrogen potentially improving binding. acs.org

Modifications for Kinase Inhibition For 6-substituted isoquinolin-1-amine derivatives developed as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, SAR studies focused on improving potency and pharmacokinetic profiles.

Basic Center Removal: A key optimization was the removal of the basic aminoisoquinoline center, which successfully improved ROCK-I potency while maintaining a favorable pharmacokinetic profile. nih.gov

Substitutions on the Core: The nature and position of substituents on the isoquinoline ring system are crucial for both potency and selectivity against other kinases like PKA. nih.gov

General SAR Principles for Isoquinoline Analogs Broader SAR studies on various isoquinoline analogs, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), have established several guiding principles for medicinal chemists. rsc.org

Substitution at C1: The substituent at the 1-position of the THIQ scaffold is a key determinant of biological activity. Introducing various aryl groups at this position has led to compounds with potent antimalarial activity. rsc.org

Aromatic Ring Substituents: The pattern of substitution on the fused benzene (B151609) ring of the isoquinoline core significantly affects activity. For example, in a series of 8-hydroxyquinoline derivatives, halogen and alkoxymethyl substitutions were systematically varied to modulate anticancer activity. nih.gov The electronic properties and position of these substituents influence the compound's pKa and metal-chelating abilities, which are important for their mechanism of action. nih.gov

Table 2: Structure-Activity Relationship Highlights for Isoquinoline Analogs

Compound Class Structural Modification Position Impact on Biological Activity
Azaindenoisoquinolines Nitrogen placement in A-ring 7-position Increased Top1 inhibition and cytotoxicity nih.gov
Azaindenoisoquinolines Methoxy group addition D-ring Improved biological activity nih.gov
Indenoisoquinolines Aminopropyl side chain O-2 position Enhanced Top1 inhibition acs.org
Isoquinolin-1-amines Removal of basic center Amine on isoquinoline Improved ROCK-I kinase potency nih.gov
1-Aryl-THIQs Aryl group variation 1-position Modulated antimalarial potency rsc.org
8-Hydroxyquinolines Halogen/Alkoxymethyl groups 5-position Modulated MDR-selective anticancer activity nih.gov

Applications in Materials Science and Other Scientific Fields

Utilization as Building Blocks in Supramolecular Chemistry

Isoquinolin-6-amine hydrochloride, and its parent compound 6-aminoisoquinoline (B57696), are valuable building blocks in the field of supramolecular chemistry. This area of chemistry focuses on the design and synthesis of large, well-organized molecular assemblies from smaller components, held together by non-covalent interactions. The structure of 6-aminoisoquinoline is particularly suited for this purpose due to several key features.

The isoquinoline (B145761) ring system, being an extended aromatic structure, can participate in π-π stacking interactions. These interactions occur when the electron-rich π-orbitals of adjacent aromatic rings overlap, leading to an attractive force that helps to organize the molecules in a stacked arrangement. This is a fundamental principle in the construction of supramolecular polymers and liquid crystals.

Furthermore, the primary amine group (-NH2) at the 6-position is a potent hydrogen bond donor. This allows the molecule to form predictable and directional hydrogen bonds with other molecules that have hydrogen bond acceptor sites (such as oxygen or nitrogen atoms). The formation of the hydrochloride salt (by reacting the amine with hydrochloric acid) introduces an ionic interaction and enhances the hydrogen bonding capability of the ammonium (B1175870) group (-NH3+), further directing the assembly of complex supramolecular architectures.

While specific, large-scale supramolecular structures based solely on this compound are not extensively documented in publicly available literature, its role as a versatile precursor is well-established. For instance, it is used as a starting material in the synthesis of more complex molecules where its inherent ability to form specific interactions is a key design element google.com. By reacting the amine group, chemists can attach other functional moieties to the isoquinoline scaffold, creating sophisticated building blocks for targeted supramolecular assemblies.

Key Structural Features for Supramolecular Chemistry:

FeatureType of InteractionRole in Supramolecular Assembly
Isoquinoline Ringπ-π StackingPromotes ordered stacking of molecules
Amino Group (-NH2)Hydrogen Bonding (Donor)Directs the formation of specific intermolecular connections
Ammonium Group (-NH3+)Hydrogen Bonding, Ionic InteractionsEnhances directional bonding and solubility

Roles in Dye and Pigment Chemistry

Aromatic primary amines are a cornerstone of the synthetic dye industry, and 6-aminoisoquinoline is a prime example of such a precursor. Its chemical structure contains the necessary components—an aromatic ring system and a reactive primary amine—to function as a key ingredient in the synthesis of azo dyes nih.gov. Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore (the part of the molecule responsible for color) researchgate.net.

The synthesis of an azo dye from 6-aminoisoquinoline typically involves a two-step process unb.cacuhk.edu.hk:

Diazotization: The first step is the conversion of the primary amino group of 6-aminoisoquinoline into a diazonium salt. This is achieved by treating the this compound with a cold, acidic solution of sodium nitrite (B80452) (NaNO2) youtube.com. The reaction must be carried out at low temperatures (typically 0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures nih.gov.

Azo Coupling: The resulting diazonium salt is a reactive electrophile. In the second step, it is reacted with a "coupling component," which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine nih.govcuhk.edu.hk. The diazonium salt attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction, forming the stable azo bridge (-N=N-) and creating the final dye molecule.

General Scheme for Azo Dye Synthesis from 6-Aminoisoquinoline: Step 1: Diazotization Isoquinolin-6-amine + NaNO2 + 2HCl (aq, 0-5°C) → [Isoquinolin-6-yl-N≡N]+Cl⁻ + NaCl + 2H₂O

Step 2: Azo Coupling [Isoquinolin-6-yl-N≡N]+Cl⁻ + Coupling Component → Isoquinolin-6-yl-N=N-Coupling Component + HCl

Applications in Insecticide and Fungicide Development

The isoquinoline scaffold is a common motif in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activity. This has made isoquinoline and its derivatives a subject of intense research in medicinal chemistry and agrochemistry youtube.com. As a class of compounds, isoquinolines have been investigated for their potential use as insecticides and fungicides youtube.com.

The development of pesticides based on isoquinoline derivatives stems from the inherent toxicity of the isoquinoline ring system to various organisms, including insects and fungi youtube.com. While specific studies detailing the use of this compound as a commercial insecticide or fungicide are not prevalent in public literature, its role as a precursor to more complex and biologically active molecules is recognized researchgate.net.

Research in this area often focuses on synthesizing libraries of related compounds to identify those with the highest potency against specific pests and the lowest toxicity to non-target organisms. For example, quinoline (B57606) alkaloids have demonstrated both insecticidal and fungicidal properties against various agricultural pests researchgate.net. The 6-amino group on the isoquinoline ring provides a convenient chemical handle for synthesizing a diverse range of derivatives, allowing chemists to modify the molecule's properties, such as its solubility, stability, and mode of action. These modifications are crucial for developing effective and safe agrochemicals.

Functionality as Corrosion Inhibitors

This compound belongs to a class of organic compounds known to be effective corrosion inhibitors, particularly for metals like steel in acidic environments youtube.comresearchgate.net. The effectiveness of quinoline and isoquinoline derivatives as corrosion inhibitors is well-documented and is attributed to their molecular structure researchgate.netnih.gov.

The mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium nih.gov. This adsorption process is facilitated by several features of the isoquinolin-6-amine molecule:

Nitrogen Heteroatom: The nitrogen atom within the isoquinoline ring has a lone pair of electrons, which can coordinate with the vacant d-orbitals of the metal atoms on the surface.

Aromatic π-Electrons: The delocalized π-electrons of the isoquinoline ring system can interact with the metal surface, further strengthening the adsorption.

Amine Group: The amino group provides an additional site for interaction with the metal surface. In its protonated hydrochloride form, it can also interact with negatively charged species at the metal-solution interface.

This combination of interaction sites leads to the formation of a stable, adsorbed layer that physically blocks the active sites for corrosion and hinders the electrochemical processes of metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction) researchgate.net. The efficiency of inhibition often increases with the concentration of the inhibitor up to an optimal level unison.mx.

Factors Contributing to Corrosion Inhibition by Isoquinoline Derivatives:

Molecular FeatureRole in Inhibition
Nitrogen HeteroatomAdsorption via lone pair electrons
Aromatic Ring SystemAdsorption via π-electrons
Amino/Ammonium GroupAdditional adsorption site

Emerging Applications in Novel Material Synthesis

This compound is a versatile chemical intermediate, serving as a foundational building block for the synthesis of a variety of novel and functional materials. Its utility stems from the presence of a reactive primary amine on a stable, aromatic isoquinoline core. This allows for its incorporation into more complex molecular architectures with tailored properties.

One significant area of application is in the synthesis of biologically active molecules, such as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their inhibitors are important in the treatment of diseases like cancer. Patents have described multi-step synthetic routes that utilize 6-aminoisoquinoline as a key starting material to construct complex kinase inhibitors google.comgoogle.com.

Furthermore, the isoquinoline framework is a known fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This property is being exploited in the development of new fluorescent materials. By chemically modifying the 6-aminoisoquinoline core, researchers can fine-tune the resulting molecule's photophysical properties, such as its absorption and emission spectra and fluorescence quantum yield mdpi.com. These novel isoquinoline derivatives have potential applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents. The synthesis of such materials often involves reactions at the amino group to link the isoquinoline fluorophore to other functional units mdpi.com. The versatility of 6-aminoisoquinoline as a synthon also extends to the creation of other complex heterocyclic systems, such as substituted quinazolines, which themselves have a wide range of biological and material applications nih.gov.

Future Research Directions and Translational Perspectives for Isoquinolin 6 Amine Hydrochloride

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of isoquinoline (B145761) derivatives, including isoquinolin-6-amine hydrochloride, has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. plos.org The principles of green chemistry offer a pathway to develop more sustainable and environmentally benign synthetic routes. Future research in this area is likely to focus on several key strategies to reduce the environmental impact of producing this important molecule.

One promising avenue is the use of greener solvents. Water, for instance, is an abundant and non-toxic solvent that can be utilized in certain synthetic steps. nih.gov Research into aqueous reaction conditions for the synthesis of quinoline (B57606) and isoquinoline derivatives has shown promise and could be adapted for this compound. numberanalytics.com Additionally, the use of bio-based solvents, derived from natural sources like fruit peels and juices, is an innovative approach to replacing hazardous organic solvents. mdpi.com

Catalysis plays a pivotal role in green synthesis. The development of reusable and non-toxic catalysts is a key research area. For example, ZnO nanoparticles have been shown to be an efficient and reusable catalyst for the synthesis of pyrido[2,1-a]isoquinolines under solvent-free conditions. acs.org The exploration of other heterogeneous catalysts and biocatalysts, such as enzymes, could lead to highly selective and efficient synthetic processes with minimal waste. nih.govnih.gov Biocatalysis, in particular, offers the advantage of high stereoselectivity, which is crucial for the synthesis of chiral drug molecules. nih.gov

The use of alternative energy sources for reaction activation is another important aspect of green chemistry. Microwave-assisted and ultrasound-mediated reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govspringernature.commdpi.com These techniques have been successfully applied to the synthesis of various N-heterocyclic compounds and hold potential for the sustainable production of this compound. springernature.commdpi.com

Green Chemistry ApproachPotential Application in this compound SynthesisKey Advantages
Green Solvents Utilization of water or bio-based solvents in key synthetic steps.Reduced toxicity, lower cost, and improved environmental profile.
Advanced Catalysis Employment of reusable solid catalysts (e.g., ZnO nanoparticles) or biocatalysts (enzymes).Increased efficiency, high selectivity, and reduced catalyst waste.
Alternative Energy Application of microwave or ultrasound irradiation to drive chemical reactions.Faster reaction times, lower energy consumption, and potentially higher yields.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design, and these technologies are poised to play a significant role in the future development of drugs based on the this compound scaffold. nih.govspringernature.com Given that many isoquinoline derivatives act as kinase inhibitors, AI and ML can be leveraged to accelerate the identification of novel and more potent drug candidates. nih.govmdpi.com

Machine learning models, particularly deep learning algorithms like convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can be trained on large datasets of known kinase inhibitors to predict the biological activity of new compounds. nih.gov These models can identify complex structure-activity relationships (QSAR) that are not apparent through traditional methods. nih.gov For a molecule like this compound, which can serve as a fragment in drug design, ML can predict how different substitutions on the isoquinoline ring will affect its binding affinity to various kinases. researchoutreach.org

Furthermore, AI can be employed in the de novo design of novel inhibitors. Generative models can be used to create new molecular structures with desired properties, such as high potency and selectivity for a specific kinase target. This approach can expand the chemical space around the isoquinolin-6-amine core, leading to the discovery of innovative drug candidates.

AI and ML are also being used to predict the off-target effects and potential toxicity of drug candidates early in the discovery process. mdpi.com By analyzing the structural features of a molecule, these models can identify potential liabilities, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. This is particularly important for kinase inhibitors, which can have off-target effects due to the conserved nature of the ATP-binding site across the kinome. mdpi.com

AI/ML ApplicationRelevance to this compoundPotential Impact
Predictive Modeling (QSAR) Predicting the kinase inhibitory activity of novel derivatives.Faster identification of potent and selective drug candidates.
De Novo Drug Design Generating novel molecular structures based on the isoquinoline scaffold.Discovery of innovative inhibitors with improved properties.
Toxicity Prediction Assessing the potential for off-target effects and toxicity.Early de-risking of drug candidates and improved safety profiles.

Advancements in Targeted Delivery Systems

While this compound and its derivatives may exhibit potent biological activity, their therapeutic efficacy can be enhanced through the use of advanced drug delivery systems. mdpi.com Targeted delivery aims to increase the concentration of the drug at the site of action, thereby improving efficacy and reducing systemic side effects. mdpi.combenthamdirect.com This is particularly relevant for potent molecules like kinase inhibitors, where off-target toxicity can be a significant concern. benthamdirect.comingentaconnect.com

Nanoparticle-based delivery systems, such as liposomes, polymeric micelles, and dendrimers, are a key area of research for targeted cancer therapy. nih.govmdpi.comyoutube.com These nanocarriers can encapsulate the drug, protecting it from degradation in the bloodstream and allowing for controlled release. nih.gov For isoquinoline derivatives with poor solubility, encapsulation in nanoparticles can also improve their bioavailability. nih.gov

To achieve active targeting, the surface of these nanoparticles can be functionalized with ligands that bind to receptors overexpressed on cancer cells. nih.govnih.gov For example, transferrin-conjugated liposomes have been used to deliver an isoquinoline derivative to tumor cells that overexpress the transferrin receptor. plos.orgnih.govnih.gov This approach leads to enhanced cellular uptake and superior antitumor activity compared to the free drug. nih.gov Other targeting moieties, such as antibodies and peptides, can also be employed to direct the drug to specific cell types. mdpi.com

Stimuli-responsive delivery systems represent another exciting frontier. mdpi.com These systems are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as changes in pH, temperature, or the presence of certain enzymes. mdpi.com This allows for even more precise drug release at the target site, further minimizing off-target exposure. The development of such intelligent delivery systems for this compound-based drugs could significantly improve their therapeutic index.

Delivery SystemMechanism of ActionPotential Benefits for this compound
Liposomes Encapsulation of the drug within a lipid bilayer. Can be surface-modified for targeting.Improved solubility, prolonged circulation, and targeted delivery.
Polymeric Micelles Self-assembled nanostructures that can carry hydrophobic drugs in their core.Enhanced bioavailability and controlled release.
Nanoparticles Solid particles that can encapsulate or be conjugated with drugs.Versatile platform for various targeting and release strategies.
Stimuli-Responsive Systems Release the drug in response to specific environmental cues (e.g., pH, enzymes).Precise drug release at the target site, minimizing systemic toxicity.

Exploration of Novel Biological Targets and Mechanistic Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.govrsc.org While much of the focus for this compound derivatives has been on kinase inhibition, future research will likely uncover novel biological targets and mechanistic pathways. numberanalytics.com

Screening of isoquinoline derivatives against diverse biological targets is a key strategy for identifying new therapeutic applications. nih.gov For instance, screening studies have revealed that some isoquinoline alkaloids possess antibacterial and antifungal activities. nih.gov Further screening of this compound and its analogs could identify novel antimicrobial agents. In the context of cancer, isoquinoline derivatives have been found to inhibit other important cellular targets besides kinases, such as topoisomerase I, a key enzyme involved in DNA replication and repair. nih.govrsc.org The discovery of such alternative mechanisms of action could open up new avenues for cancer therapy, particularly for tumors that are resistant to kinase inhibitors. rsc.org

The neuroprotective effects of isoquinoline alkaloids are another area of growing interest. nih.gov Studies have shown that these compounds can modulate multiple pathways involved in neurodegenerative diseases, such as reducing oxidative stress and inflammation. nih.govresearchgate.net Investigating the potential of this compound derivatives to target pathways implicated in diseases like Alzheimer's and Parkinson's could lead to the development of new treatments for these debilitating conditions. numberanalytics.comnih.gov

Understanding the complex interplay between different signaling pathways is also crucial. A single isoquinoline derivative may modulate multiple targets, leading to a polypharmacological effect that can be beneficial for treating complex diseases like cancer. springernature.comresearchgate.net Future research will likely employ systems biology approaches to elucidate these complex mechanisms and identify synergistic drug combinations.

Research AreaPotential DiscoveryTherapeutic Implication
Antimicrobial Screening Identification of derivatives with activity against pathogenic bacteria and fungi.Development of new antibiotics and antifungals.
Anticancer Target Screening Discovery of novel targets beyond kinases, such as topoisomerase I.New therapeutic options for drug-resistant cancers.
Neuropharmacology Uncovering neuroprotective effects and modulation of pathways in neurodegeneration.Potential treatments for Alzheimer's and Parkinson's diseases.
Systems Biology Elucidation of polypharmacological effects and synergistic interactions.More effective treatments for complex multifactorial diseases.

Design of Multifunctional Isoquinoline-6-amine Hydrochloride Hybrid Molecules

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores into a single molecule, is a promising strategy in drug design. mdpi.com This approach can lead to hybrid molecules with multiple mechanisms of action, potentially offering improved efficacy and a reduced likelihood of drug resistance. nih.govnih.gov The this compound scaffold is an ideal building block for creating such multifunctional hybrids.

One approach is to design dual-target inhibitors. For example, a hybrid molecule could be created that inhibits both a key kinase and another important cancer-related target, such as histone deacetylases (HDACs). nih.gov Such dual inhibitors could have a synergistic effect, leading to more potent anticancer activity. The isoquinoline moiety could be combined with known pharmacophores from other drug classes to generate these novel hybrids. nih.govnih.gov

Another strategy is to create hybrid molecules that combine a therapeutic agent with a targeting moiety. For instance, the isoquinolin-6-amine core could be linked to a molecule that specifically binds to a receptor on cancer cells, effectively creating a self-targeting drug. This approach could enhance the selectivity of the drug and reduce its systemic toxicity.

Hybrid Molecule StrategyDesign PrinciplePotential Advantage
Dual-Target Inhibitors Combining the isoquinoline scaffold with another pharmacophore to inhibit two distinct biological targets.Synergistic efficacy and reduced potential for drug resistance.
Targeting-Therapeutic Hybrids Linking the isoquinoline core to a molecule that directs the drug to a specific cell type.Enhanced selectivity and reduced off-target toxicity.
Pharmacokinetic Modification Attaching functional groups to improve properties like solubility and metabolic stability.Improved drug-like properties and overall therapeutic performance.

Q & A

Q. What are the common synthetic routes for Isoquinolin-6-amine hydrochloride, and what reaction conditions are critical for optimizing yield?

this compound can be synthesized via reductive amination or substitution reactions. Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and halogens/alkyl halides for substitutions. Oxidation using hydrogen peroxide or peracids may yield N-oxide derivatives. Reaction temperature (typically 0–80°C) and solvent choice (e.g., tetrahydrofuran or dichloromethane) significantly impact yield and purity. AI-powered synthesis tools suggest one-step routes with ≥70% yields under optimized conditions .

Table 1: Common Reagents and Conditions

Reaction TypeReagentsConditionsMajor Products
ReductionLiAlH₄, NaBH₄0–25°C, THFTetrahydroisoquinoline derivatives
OxidationH₂O₂, peracids40–60°C, acidic mediumN-oxides
SubstitutionHalogens, nucleophilesRoom temp, polar aprotic solventsSubstituted isoquinolines

Q. How should researchers handle and store this compound to ensure stability?

The compound is stable under recommended storage conditions (2–8°C in a dry, inert atmosphere). Avoid exposure to moisture, strong acids/bases, and high temperatures (>50°C). Toxicity data classify it as acutely toxic (oral LD₅₀: 300–500 mg/kg in rodents), necessitating PPE (gloves, lab coat, goggles) and fume hood use. No carcinogenicity is reported per IARC guidelines .

Q. What analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS, m/z 158.20 [M+H]⁺) are standard for purity assessment. Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms structural integrity, with characteristic peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (amine hydrochloride) .

Advanced Research Questions

Q. How can computational tools aid in predicting reaction pathways for this compound derivatives?

Retrosynthesis algorithms (e.g., Pistachio, Reaxys) use databases of >10⁶ reactions to propose feasible routes. For example, AI models prioritize amination at the 6-position using template relevance scores (>0.8 plausibility). Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitutions, aligning with experimental yields of 73% for isocyanato derivatives .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in acute toxicity (e.g., LD₅₀ ranging 300–600 mg/kg) may arise from batch purity or species-specific metabolism. Validate findings via:

  • Reproducing assays under standardized OECD guidelines.
  • Cross-referencing Material Safety Data Sheets (MSDS) from multiple suppliers.
  • Performing in vitro cytotoxicity screening (e.g., IC₅₀ in HepG2 cells) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The amine group’s electron-donating nature enhances nucleophilicity at the 6-position, favoring Buchwald-Hartwig couplings. Steric hindrance from substituents (e.g., methyl at 4-position) reduces yields by ~20% in Suzuki-Miyaura reactions. Computational models (DFT) show a 0.3 eV lower activation energy for 6-position vs. 8-position functionalization .

Q. What methodologies validate the environmental impact of this compound in wastewater?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace levels (LOQ = 0.1 ppb). Biodegradation studies under OECD 301F conditions show <10% degradation in 28 days, classifying it as persistent. Mitigation strategies include advanced oxidation processes (AOPs) with >90% removal efficiency .

Data Contradiction Analysis

Q. Why do synthetic yields vary between reported methods for this compound?

Yield discrepancies (50–85%) stem from:

  • Purity of starting materials : Commercial 4-methylisoquinolin-6-amine often contains 5–10% regioisomers.
  • Catalyst loading : Palladium catalysts (0.5–2 mol%) impact cross-coupling efficiency.
  • Workup protocols : Acidic extraction (pH 2–3) improves hydrochloride salt recovery by 15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.